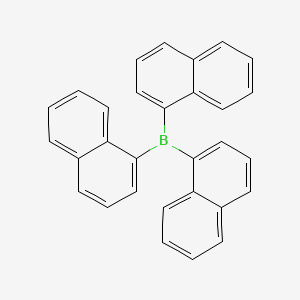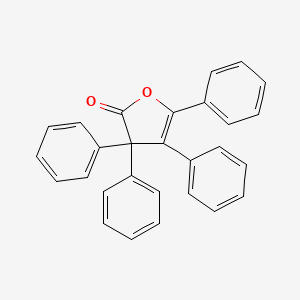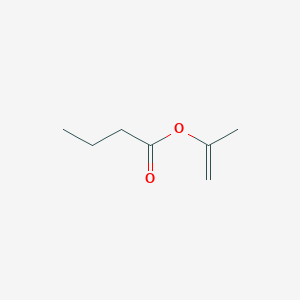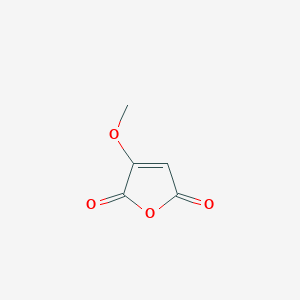
3-methoxyfuran-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxyfuran-2,5-dione is an organic compound with the molecular formula C5H4O4 and a molecular weight of 128.08 g/mol . It is a furan derivative, characterized by a furan ring substituted with a methoxy group and two carbonyl groups at the 2 and 5 positions. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Methoxyfuran-2,5-dione can be synthesized through various methods. One common approach involves the reaction of maleic anhydride with methanol under acidic conditions . The reaction typically proceeds as follows:
- Dissolve maleic anhydride in methanol.
- Add a catalytic amount of sulfuric acid to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and isolate the product by filtration or extraction.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or distillation to ensure high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methoxyfuran-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require strong nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of various substituted furan derivatives.
Applications De Recherche Scientifique
3-Methoxyfuran-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-methoxyfuran-2,5-dione involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes by forming covalent bonds with active site residues, thereby affecting metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Furan-2,5-dione: Lacks the methoxy group, making it less reactive in certain substitution reactions.
3-Methylfuran-2,5-dione: Contains a methyl group instead of a methoxy group, leading to different reactivity and properties.
2,5-Furandicarboxylic acid: Contains carboxylic acid groups instead of carbonyl groups, resulting in different chemical behavior.
Uniqueness
3-Methoxyfuran-2,5-dione is unique due to its methoxy substitution, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in organic synthesis and industrial applications.
Propriétés
Numéro CAS |
69945-03-5 |
|---|---|
Formule moléculaire |
C5H4O4 |
Poids moléculaire |
128.08 g/mol |
Nom IUPAC |
3-methoxyfuran-2,5-dione |
InChI |
InChI=1S/C5H4O4/c1-8-3-2-4(6)9-5(3)7/h2H,1H3 |
Clé InChI |
JBTJZGIYWMHQLX-UHFFFAOYSA-N |
SMILES |
COC1=CC(=O)OC1=O |
SMILES canonique |
COC1=CC(=O)OC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


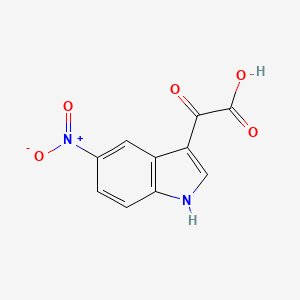
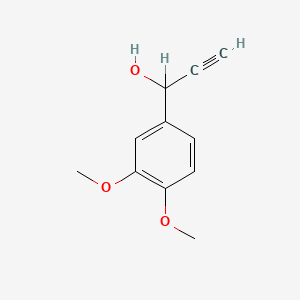
![ethyl (2Z)-2-[(2-nitrophenyl)hydrazinylidene]propanoate](/img/structure/B3056181.png)
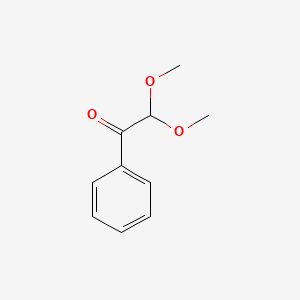
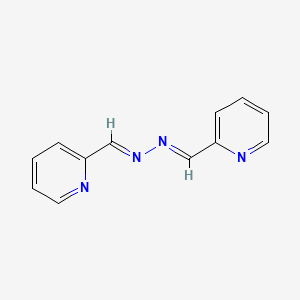
![4,4'-[1,4-Phenylenebis(carbonylazanediyl)]bis(2-hydroxybenzoic acid)](/img/structure/B3056187.png)
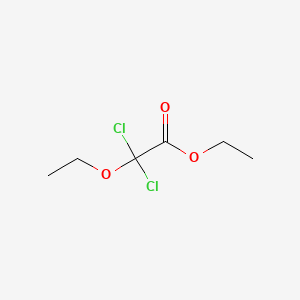
![4-(Methylsulfanyl)-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B3056189.png)

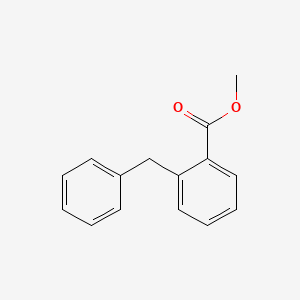
![Bicyclo[2.2.2]octane-2-carbonitrile](/img/structure/B3056197.png)
